N-(2-FURYLMETHYL)-1-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-(2-FURYLMETHYL)-1-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of furan and pentafluorophenoxy groups further enhances its chemical reactivity and potential utility in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketonesThe reaction conditions usually require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-1-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines and alcohols, depending on the reagents used.
Substitution: The pentafluorophenoxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions typically require controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, furans, and phenoxy derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Scientific Research Applications
N-(2-FURYLMETHYL)-1-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The detailed molecular targets and pathways are still under investigation, but initial studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-FURYLMETHYL)-1-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE include:
- N-(2-methylphenyl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide
- 5-[(pentafluorophenoxy)methyl]-2-furoic acid
- 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and pentafluorophenoxy groups enhances its potential for diverse applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-[[5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carbonyl]amino]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F5N4O5/c1-31-19(22(33)28-7-10-3-2-6-34-10)12(8-29-31)30-21(32)13-5-4-11(36-13)9-35-20-17(26)15(24)14(23)16(25)18(20)27/h2-6,8H,7,9H2,1H3,(H,28,33)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVBBXYWTIYWCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F5N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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